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Compound of Interest

Compound Name:
4-[(1R)-1-Hydroxyethyl]-2-

nitrophenol

CAS No.: 1932416-35-7

Cat. No.: B2760003

Get Quote

Executive Summary
Target Molecule: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Chemical Formula: C₈H₉NO₄ Key

Structural Features:

Chiral Center: (1R)-hydroxyethyl group at the para position relative to the phenolic hydroxyl.

Intramolecular Hydrogen Bond: Strong interaction expected between the phenolic –OH and

the ortho –NO₂ group.[1]

Crystallographic Challenge: Determination of absolute configuration (AC) in the absence of

heavy atoms ("Light Atom Problem").

Objective: To define the experimental and analytical workflow required to solve the crystal

structure, confirm the (R)-configuration, and map the hydrogen-bonding network that dictates

solid-state stability.
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Experimental Protocol: Crystallization & Data
Collection
Crystal Growth Strategy
The presence of both a phenolic hydroxyl and an aliphatic hydroxyl group creates competing

hydrogen bond donors/acceptors. The high polarity of the nitro group suggests solubility in

polar organic solvents.

Method Solvent System Rationale

Slow Evaporation Ethanol / Water (9:1)

Promotes H-bond networking;

water often aids in forming

quality block crystals for

phenols.

Vapor Diffusion
Acetone (Solvent) / Hexane

(Antisolvent)

Acetone dissolves the nitro-

aromatic core; hexane

diffusion slowly lowers

solubility to induce nucleation.

Cooling Toluene

High-temperature solubility

followed by slow cooling often

yields polymorphs driven by π-

π stacking rather than H-

bonding.

X-Ray Diffraction (XRD) Parameters
For this molecule (C, H, N, O only), the anomalous scattering signal is weak. To determine the

absolute configuration (AC) reliably, specific parameters are mandatory.

Radiation Source:Copper (Cu Kα, λ = 1.54184 Å).

Causality: Mo radiation (λ = 0.71073 Å) produces negligible anomalous scattering for

oxygen/nitrogen, making Flack parameter determination impossible. Cu radiation

maximizes the resonant scattering signal for light atoms.
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Temperature:100 K (Cryogenic).

Causality: Reduces thermal vibration (atomic displacement parameters), improving the

resolution of the aliphatic ethyl chain and hydroxyl hydrogen positions.

Resolution: Data must be collected to a resolution of at least 0.80 Å (ideally 0.70 Å) to

ensure precise bond lengths for H-bond analysis.

Structural Analysis Framework
Intramolecular Geometry & Resonance
The core structural feature of o-nitrophenols is the Resonance-Assisted Hydrogen Bond

(RAHB).

Prediction: Expect a planar six-membered ring formed by the Phenolic O–H and the Nitro O.

Metric to Verify: The O(phenol)···O(nitro) distance should be 2.55 – 2.65 Å.

Torsion Angle: The C–C–N–O torsion angle should be near 0° (planar), maximizing

conjugation. Significant deviation (>15°) indicates steric strain or packing forces overriding

the intramolecular H-bond.

Absolute Configuration (The (R)-Enantiomer)
Validating the (R)-configuration at the ethyl group is the critical quality attribute (CQA).

The Flack Parameter (x):

x ≈ 0.0 (u < 0.1): Confirms the structural model is the correct enantiomer (R).

x ≈ 1.0: The model is inverted; the crystal is the (S)-enantiomer.

Quotient Method: If the Flack parameter is inconclusive (standard deviation > 0.3) due to the

lack of heavy atoms, use Hooft analysis (Bayesian statistics on Bijvoet differences) or

derivatize the aliphatic alcohol with p-bromobenzoic acid to introduce a heavy halogen atom.

Intermolecular Packing & Stability
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The aliphatic (1R)-hydroxyethyl group acts as a "hook" for intermolecular networking.

Primary Interaction: The aliphatic –OH is an H-bond donor. It will likely accept an H-bond

from a neighbor or donate to the other oxygen of a neighboring nitro group.

Packing Motif: Look for Head-to-Tail chains linked by the aliphatic OH···O(Nitro) interaction.

[1][2][3][4] This dictates the melting point and solubility profile.

Visualization of Workflows
Crystallography Decision Tree
This diagram outlines the logic flow for solving the structure and handling the "Light Atom"

issue.
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Caption: Decision tree for Absolute Structure determination of light-atom chiral molecules.
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Predicted Hydrogen Bonding Network
This diagram illustrates the expected competing interactions within the crystal lattice.
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Caption: Predicted H-bond network showing the dominance of the intramolecular phenol-nitro

interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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